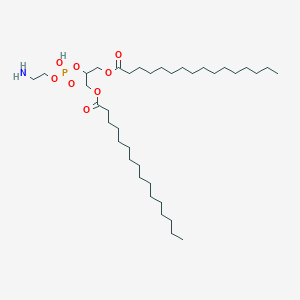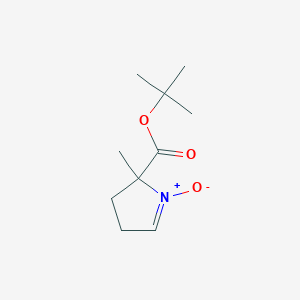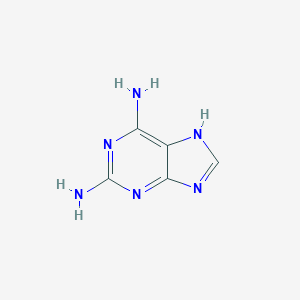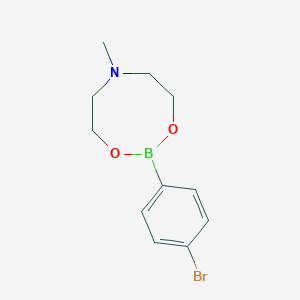
1,3-二棕榈酰甘油-2-磷酸乙醇胺
描述
1,3-Dipalmitoyl-glycero-2-phosphoethanolamine is a phospholipid that contains saturated long-chain stearic acid at the sn-1 and sn-3 positions and phosphoethanolamine at the sn-2 position . This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .
科学研究应用
1,3-Dipalmitoyl-glycero-2-phosphoethanolamine has a wide range of scientific research applications, including:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Serves as a model compound for studying cell membrane structure and function.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: Employed in the production of artificial membranes and micelles for various industrial applications
作用机制
Target of Action
1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) is a liposome that simulates a biological phospholipid membrane . The primary targets of this compound are the concentric phospholipid bilayer membranes of vesicles .
Mode of Action
1,3-DPPE interacts with its targets by forming a liposome, which is a vesicle with concentric phospholipid bilayer membranes . This liposome can trap highly polar water-soluble payloads in its internal aqueous space, while lipophilic payloads can partition into and become part of the lipid bilayer . This makes it particularly useful for delivering antisense oligonucleotides, as it can overcome problems such as inefficient cellular uptake and rapid loss in the body .
Biochemical Pathways
It is known that liposomes like 1,3-dppe can be used to construct drug delivery systems for anti-cancer and anti-infection fields . This suggests that the compound may interact with pathways related to these areas.
Pharmacokinetics
The pharmacokinetics of 1,3-DPPE are largely determined by its liposome structure. The ability of the liposome to trap water-soluble and lipophilic payloads allows for a wide range of substances to be delivered to cells . .
Result of Action
The primary result of 1,3-DPPE’s action is the delivery of payloads to cells. For example, it can deliver antisense oligonucleotides, overcoming issues such as inefficient cellular uptake and rapid loss in the body . This can have a variety of effects depending on the specific payload being delivered.
生化分析
Biochemical Properties
1,3-Dipalmitoyl-glycero-2-phosphoethanolamine interacts with various biomolecules in biochemical reactions. It can trap highly polar water-soluble payloads in the internal aqueous space of liposomes, while lipophilic payloads can partition into and become part of the lipid bilayer . This property makes it particularly useful for delivering antisense oligonucleotides, overcoming problems such as inefficient cellular uptake and rapid loss in the body .
Cellular Effects
The effects of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine on cells are largely due to its role in the formation of liposomes. These liposomes can mimic biological phospholipid membranes, influencing cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine is primarily related to its ability to form liposomes. These liposomes can trap various payloads and deliver them to cells, overcoming barriers such as inefficient cellular uptake and rapid loss in the body .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine can be synthesized through a multi-step process involving the protection and deprotection of functional groups. One reported method involves the use of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine as a starting material, which undergoes hydrolysis and subsequent protection/deprotection steps to yield the desired product .
Industrial Production Methods: Industrial production of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine typically involves large-scale synthesis using similar protection and deprotection strategies, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the integrity of the phospholipid structure .
化学反应分析
Types of Reactions: 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can target the phosphoethanolamine group, potentially altering its functional properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products:
Oxidation: Peroxides and other oxidative derivatives.
Reduction: Reduced forms of the phosphoethanolamine group.
Substitution: Phosphoethanolamine derivatives with different functional groups.
相似化合物的比较
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but differs in the position of the fatty acid chains.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Contains shorter fatty acid chains compared to 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Contains unsaturated fatty acid chains, leading to different membrane properties .
Uniqueness: 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine is unique due to its specific fatty acid chain positioning, which influences its integration into lipid bilayers and its overall effect on membrane properties. This makes it particularly useful in the study of membrane dynamics and the development of drug delivery systems .
属性
IUPAC Name |
[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(46-47(41,42)45-32-31-38)34-44-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEIOUBBMBZINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)(O)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H74NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647377 | |
| Record name | 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67303-93-9 | |
| Record name | 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B158962.png)
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)





